molecular formula C7H9NO2S B13318925 2-(1,2-Thiazol-3-yl)butanoic acid

2-(1,2-Thiazol-3-yl)butanoic acid

Cat. No.: B13318925
M. Wt: 171.22 g/mol
InChI Key: JNUXCZRUVYLZAQ-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)butanoic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are five-membered rings with one sulfur and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring, followed by subsequent functionalization to introduce the butanoic acid group .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(1,2-Thiazol-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of agrochemicals, dyes, and sensors

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Thiazol-2-yl)butanoic acid
  • 2-(1,2-Oxazol-3-yl)butanoic acid
  • 2-(1,3-Oxazol-2-yl)butanoic acid

Uniqueness

2-(1,2-Thiazol-3-yl)butanoic acid is unique due to the specific positioning of the sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. Compared to its isomers and analogs, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)butanoic acid

InChI

InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-11-8-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

JNUXCZRUVYLZAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NSC=C1)C(=O)O

Origin of Product

United States

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